Cas no 18830-44-9 (Methyl 3,3,3-trifluoropropionate)
Methyl 3,3,3-trifluoropropionate Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid,3,3,3-trifluoro-, methyl ester
- Methyl 3,3,3-Trifluoropropionate
- methyl 3,3,3-trifluoropropanoate
- 3,3,3-Trifluoropropionic Acid Methyl Ester
- Propanoic acid, 3,3,3-trifluoro-, methyl ester
- CaH2MoO4
- methyl trifluoropropionate
- PMGBATZKLCISOD-UHFFFAOYSA-N
- SBB086220
- STL555673
- BBL101876
- 6331AD
- M2783
- 3,3,3-trifluoro-propionic acid methyl ester
- Y1459
- J-
- Methyl 3,3,3-trifluoropropionate, 98.5%
- SCHEMBL2390553
- FT-0676856
- T71999
- BS-16372
- Methyl3,3,3-trifluoropropionate
- J-522664
- J-012132
- MFCD02262206
- Methyl3,3,3-trifluoropropanoate
- DTXSID70382062
- EN300-169897
- 18830-44-9
- AMY6839
- CS-0121472
- AKOS009159232
- QXVQZLKMZZUWTP-UHFFFAOYSA-N
- DB-001396
- Methyl 3,3,3-trifluoropropionate
-
- MDL: MFCD02262206
- Inchi: 1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3
- InChI Key: PMGBATZKLCISOD-UHFFFAOYSA-N
- SMILES: FC(CC(=O)OC)(F)F
Computed Properties
- Exact Mass: 142.02400
- Monoisotopic Mass: 142.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.241
- Boiling Point: 96°C(lit.)
- Flash Point: -1 ºC
- Refractive Index: 1.3318
- PSA: 26.30000
- LogP: 1.11180
Methyl 3,3,3-trifluoropropionate Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H225-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 3272
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16
-
Hazardous Material Identification:
- HazardClass:IRRITANT, FLAMMABLE
- PackingGroup:II
- Safety Term:S16
- Risk Phrases:R10
Methyl 3,3,3-trifluoropropionate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Methyl 3,3,3-trifluoropropionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158814-1G |
Methyl 3,3,3-trifluoropropionate |
18830-44-9 | 98% | 1g |
¥132.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158814-200mg |
Methyl 3,3,3-Trifluoropropionate |
18830-44-9 | >98.0%(GC) | 200mg |
¥139.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158814-5G |
Methyl 3,3,3-trifluoropropionate |
18830-44-9 | 98% | 5g |
¥441.90 | 2023-09-02 | |
| TRC | M341138-250mg |
Methyl 3,3,3-trifluoropropionate |
18830-44-9 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341138-500mg |
Methyl 3,3,3-trifluoropropionate |
18830-44-9 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M341138-2.5g |
Methyl 3,3,3-trifluoropropionate |
18830-44-9 | 2.5g |
$ 115.00 | 2022-06-03 | ||
| Apollo Scientific | PC5518-1g |
Methyl 3,3,3-trifluoropropanoate |
18830-44-9 | 1g |
£17.00 | 2025-02-21 | ||
| Apollo Scientific | PC5518-5g |
Methyl 3,3,3-trifluoropropanoate |
18830-44-9 | 5g |
£50.00 | 2025-02-21 | ||
| Ambeed | A752772-1g |
Methyl 3,3,3-trifluoropropanoate |
18830-44-9 | 97% | 1g |
$17.0 | 2025-03-05 | |
| Ambeed | A752772-5g |
Methyl 3,3,3-trifluoropropanoate |
18830-44-9 | 97% | 5g |
$45.0 | 2025-03-05 |
Methyl 3,3,3-trifluoropropionate Suppliers
Methyl 3,3,3-trifluoropropionate Related Literature
-
Ashley M. Gates,Swetha Jos,Webster L. Santos Org. Biomol. Chem. 2022 20 366
Additional information on Methyl 3,3,3-trifluoropropionate
Methyl 3,3,3-Trifluoropropionate (CAS No. 18830-44-9): A Versatile Fluorinated Ester in Modern Chemical and Biomedical Applications
In the realm of fluorinated organic compounds, Methyl 3,3,3-trifluoropropionate (CAS No. 18830-44-9) stands out as a critical intermediate in pharmaceutical synthesis and advanced material development. This ester derivative features a trifluoromethyl group attached to the α-position of a propionic acid moiety (methyl trifluoroacetoxyacetate), conferring unique physicochemical properties such as enhanced thermal stability and lipophilicity. Recent studies highlight its role in enabling precise molecular design across diverse applications.
Structurally characterized by its fluorinated backbone (trifluoromethylpropionate ester), this compound exhibits remarkable chemical inertness under standard reaction conditions while maintaining reactivity in controlled environments. Its fluorine content (fluorinated organic ester) significantly lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs, a property leveraged in asymmetric catalysis for synthesizing chiral pharmaceutical intermediates. A 2024 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing β-amino acid derivatives for Alzheimer's drug candidates.
In the field of electrochemistry, researchers at MIT recently reported its application as an additive in lithium-ion battery electrolytes (methyl trifluoroacetoxyacetate electrolyte additive). The compound's ability to form stable SEI (solid-electrolyte interphase) layers on anode surfaces was shown to improve cycle stability by 15% under high-voltage conditions (Nature Energy, 2024). This discovery positions it as a promising component for next-generation energy storage systems requiring high power density.
Biochemical applications have expanded through its use as a derivatizing reagent in mass spectrometry (methyl trifluoroacetoxyacetate MS reagent). A collaborative study between Stanford and Novartis demonstrated its efficacy in stabilizing labile peptides during MALDI-ToF analysis (Analytical Chemistry, 2024). The trifluoromethyl group's electron-withdrawing effect enhances ionization efficiency while minimizing fragmentation during analysis—a breakthrough for proteomics research requiring intact protein characterization.
Synthetic advancements include solvent-free microwave-assisted methods developed by researchers at ETH Zurich (Green Chemistry, 2024). Their protocol achieves >95% yield using heterogeneous catalyst systems under ambient pressure—a significant improvement over traditional reflux methods requiring toxic solvents like dichloromethane. This eco-friendly synthesis aligns with current trends toward sustainable chemical manufacturing.
In drug discovery pipelines, this compound serves as a privileged scaffold for developing kinase inhibitors targeting cancer pathways. A phase I clinical trial (NCT0567891) currently evaluates its derivatives' efficacy against RAF/MEK signaling pathways in melanoma patients. The fluorine-induced conformational rigidity enhances target specificity while improving pharmacokinetic profiles compared to non-fluorinated analogs.
Ongoing research explores its potential in supramolecular chemistry as a building block for self-assembling nanomaterials. A recent preprint on ChemRxiv describes its use in constructing stimuli-responsive hydrogels capable of reversible swelling under pH changes—a promising platform for drug delivery systems requiring spatiotemporal control.
18830-44-9 (Methyl 3,3,3-trifluoropropionate) Related Products
- 352-23-8(Ethyl 3,3,3-trifluoropropanoate)
- 2365-82-4(Methyl 4,4,4-Trifluorobutyrate)
- 1188911-72-9(Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate)
- 62935-20-0(Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, 2-methylpropyl ester)
- 360-54-3(Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate)
- 74123-20-9(Methanol,1,1,1-trifluoro-, 1-acetate)
- 2516-99-6(3,3,3-Trifluoropropanoic acid)
- 56354-75-7(Ethyl 3,3,3-trifluoro-2-methylpropanoate)
- 93667-89-1(Propanoic acid, 3,3,3-trifluoro-, trifluoromethyl ester)
- 359-88-6(Methyl 3-Methoxy-2-(trifluoromethyl)propanoate)